

beta-L-Rhamnose structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-L-Rhamnose*

Cat. No.: *B12793085*

[Get Quote](#)

An In-depth Technical Guide to the Structure and Stereochemistry of β -L-Rhamnose

Introduction

L-Rhamnose (6-deoxy-L-mannose) is a naturally occurring deoxy sugar found in a variety of plant glycosides and bacterial cell walls.^[1] Unlike most naturally occurring sugars which are in the D-form, rhamnose predominantly exists as L-rhamnose.^[1] In solution, L-rhamnose exists as an equilibrium mixture of its alpha (α) and beta (β) anomers, which are diastereomers that differ in the configuration at the anomeric carbon (C1). This guide provides a detailed technical overview of the structure, stereochemistry, and conformational analysis of the β -anomer of L-rhamnopyranose (β -L-Rhamnose).

Core Structure and Nomenclature

β -L-Rhamnose is the cyclic, six-membered pyranose form of L-rhamnose where the anomeric hydroxyl group at the C1 position is in the beta configuration. Its systematic IUPAC name is (2S,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol.^[2] It is also referred to as 6-deoxy- β -L-mannopyranose.^{[2][3]}

Stereochemistry and Conformational Analysis

The stereochemistry of β -L-rhamnose is derived from its parent sugar, L-mannose. The "L" designation refers to the configuration at the C5 carbon, which is analogous to the stereocenter of L-glyceraldehyde.

Fischer Projection

The Fischer projection represents the acyclic, open-chain form of L-rhamnose. To form L-rhamnose, the hydroxyl group at the C6 position of L-mannose is replaced by a hydrogen atom, resulting in a methyl group. The stereochemistry at the chiral centers (C2, C3, C4, C5) dictates the final three-dimensional structure.

Haworth Projection

In aqueous solution, the open-chain form of L-rhamnose undergoes intramolecular cyclization. The hydroxyl group at C5 attacks the aldehyde at C1, forming a stable six-membered hemiacetal ring called a pyranose. This cyclization creates a new stereocenter at C1, the anomeric carbon.

For an L-sugar in its standard Haworth projection, the C6 methyl group is drawn pointing downwards. The β -anomer is defined as the configuration where the hydroxyl group on the anomeric carbon (C1) is cis to the substituent on C5 (the C5-H atom), meaning the C1-OH group points upwards.^{[4][5]} The orientation of the hydroxyl groups at C2, C3, and C4 are determined by their positions in the Fischer projection: groups on the right in the Fischer projection point down in the Haworth, and groups on the left point up.

Fig. 1: Cyclization of L-Rhamnose to β -L-Rhamnopyranose.

Chair Conformation

The pyranose ring is not planar and adopts a more stable, low-energy chair conformation.^[6] For L-sugars, the $^1\text{C}_4$ conformation is generally favored. In the $^1\text{C}_4$ conformation of β -L-rhamnopyranose, the bulky methyl group at C5 occupies an axial position, while the anomeric hydroxyl group at C1 is in an equatorial position. The remaining hydroxyl groups at C2, C3, and C4 have specific axial or equatorial orientations determined by the overall stereochemistry.

Fig. 2: Schematic of the $^1\text{C}_4$ chair conformation of β -L-rhamnopyranose.

Physicochemical Data

The structural and stereochemical properties of β -L-rhamnose can be quantified through various analytical techniques.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O ₅	[2][7][8]
Molecular Weight	164.16 g/mol	[2][7][9]
IUPAC Name	(2S,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol	[2]
CAS Number	6155-36-8	[2]
Synonyms	β-L-rhamnopyranose, 6-Deoxy-β-L-mannose	[2][3]
¹³ C NMR (Anomeric C-1)	δ ~101.1 ppm (J _{CH} ~152.5 Hz)	[10]
¹ H NMR (Anomeric H-1)	δ ~4.64 ppm	[10]

Experimental Protocols

General Protocol for Stereoselective Synthesis of β-L-Rhamnosides

The synthesis of 1,2-cis-glycosidic linkages, such as in β-L-rhamnosides, is a significant challenge in carbohydrate chemistry. Methodologies often rely on intramolecular aglycon delivery (IAD) to control the stereochemistry.[11]

- Principle: A temporary tether connects the glycosyl donor and acceptor. The acceptor is delivered to the anomeric center from the same face of the pyranose ring, ensuring the desired cis stereochemistry.
- Methodology:
 - Donor Preparation: An L-rhamnose derivative is prepared with a participating group (e.g., a picoloyl or naphthylmethyl ether) at a suitable position (e.g., C2 or C3).[11][12] This group will mediate the intramolecular delivery. Other hydroxyl groups are protected with standard protecting groups (e.g., benzyl ethers, silyl ethers). An activating group (e.g., thioglycoside) is installed at the anomeric position.

- Acceptor Tethering: The glycosyl acceptor is chemically tethered to the donor molecule, often through the mediating group.
- Glycosylation: The glycosylation reaction is initiated using a promoter (e.g., N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TMSOTf)).^[10] The tether ensures that the acceptor attacks the anomeric carbon from the beta face.
- Deprotection: Following glycosylation, the protecting groups and the tether are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups, fluoride for silyl ethers) to yield the final β -L-rhamnoside.
- Characterization: The stereochemical outcome is confirmed using NMR spectroscopy, where the coupling constant between H-1 and H-2 ($J_{H1,H2}$) and the chemical shift of the anomeric carbon (C-1) are indicative of the β -configuration.^[10]

Protocol for Structural Characterization by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the anomeric configuration of glycosides in solution.

- Objective: To acquire ^1H and ^{13}C NMR spectra to confirm the β -configuration of the anomeric center.
- Methodology:
 - Sample Preparation: Dissolve approximately 5-10 mg of the purified rhamnose derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) for unprotected sugars, or Chloroform-d (CDCl_3) for protected intermediates).
 - Data Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum. Key parameters to observe are the chemical shift of the anomeric proton (H-1), which typically appears downfield (around 4.5-5.0 ppm), and its multiplicity (usually a doublet).

- Acquire a one-dimensional ^{13}C NMR spectrum. The chemical shift of the anomeric carbon (C-1) is a key indicator of configuration (typically \sim 100-104 ppm for β -pyranosides).
- Acquire two-dimensional correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals unambiguously.
- Data Analysis:
 - For β -L-rhamnose, the anomeric proton (H-1) is equatorial and the proton at C-2 is axial. The dihedral angle between them is approximately 60° , resulting in a small coupling constant ($J_{\text{H}1,\text{H}2}$) of typically 1-3 Hz. This is a hallmark of a 1,2-cis relationship in the $^{1}\text{C}_4$ chair.
 - The ^{13}C chemical shift of C-1 and its one-bond C-H coupling constant ($^{1}\text{J}_{\text{C}1,\text{H}1}$) also provide confirmation. For β -anomers, $^{1}\text{J}_{\text{C}1,\text{H}1}$ is typically around 150-155 Hz, which is smaller than that of the corresponding α -anomer.[\[10\]](#)

Protocol for X-ray Crystallography

Single-crystal X-ray diffraction provides definitive, unambiguous proof of the three-dimensional structure and absolute stereochemistry of a molecule.

- Objective: To determine the solid-state structure of β -L-rhamnose or a derivative.
- Methodology:
 - Crystallization: Grow single crystals of the compound suitable for X-ray analysis. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[\[13\]](#)
 - Data Collection: Mount a suitable single crystal on a goniometer head of an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.[\[14\]](#)
 - Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group.[\[13\]](#)[\[14\]](#) The crystal structure is solved

using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize the atomic positions, yielding precise bond lengths, bond angles, and torsional angles.[\[15\]](#)

- Analysis: The final refined structure provides an unambiguous determination of the relative and absolute stereochemistry, including the β -configuration at the anomeric center and the $^1\text{C}_4$ chair conformation of the pyranose ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rhamnose - Wikipedia [en.wikipedia.org]
- 2. beta-L-rhamnose | C6H12O5 | CID 439730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PDBj Mine: Chemie - RM4 - beta-L-rhamnopyranose - Protein Data Bank Japan [pdbj.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. physiol.uzh.ch [physiol.uzh.ch]
- 7. GSRS [precision.fda.gov]
- 8. Rhamnose [webbook.nist.gov]
- 9. L-Rhamnose | C6H12O5 | CID 25310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereoselective synthesis of beta-L-rhamnopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of β -rhamnose containing ready to conjugate tetrasaccharide repeating unit corresponding to the K141 CPS of *Acinetobacter baumannii* KZ1106 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Crystallization and preliminary X-ray crystallographic analysis of L-rhamnose isomerase with a novel high thermostability from *Bacillus halodurans* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]
- 15. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [beta-L-Rhamnose structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12793085#beta-l-rhamnose-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com